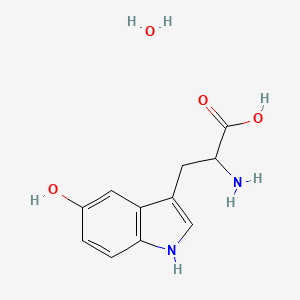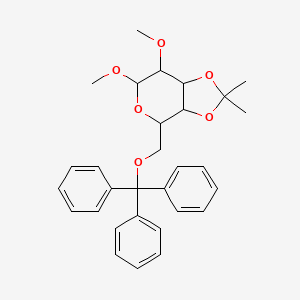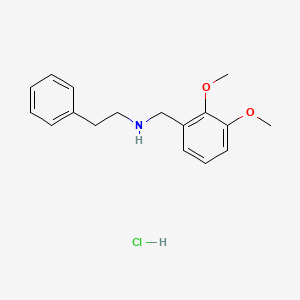
(2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride is a chemical compound with the molecular formula C17H21NO2·HCl. It is a derivative of phenethylamine, a class of compounds known for their wide range of biological activities. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride typically involves the reaction of 2,3-dimethoxybenzaldehyde with phenethylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
(2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may use agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学研究应用
(2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific biological context and the concentration of the compound.
相似化合物的比较
Similar Compounds
- (2,4-Dimethoxy-benzyl)-phenethyl-amine hydrochloride
- (2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride
Uniqueness
(2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it valuable for specific research applications.
属性
分子式 |
C17H22ClNO2 |
|---|---|
分子量 |
307.8 g/mol |
IUPAC 名称 |
N-[(2,3-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-19-16-10-6-9-15(17(16)20-2)13-18-12-11-14-7-4-3-5-8-14;/h3-10,18H,11-13H2,1-2H3;1H |
InChI 键 |
BZAASLFYTGGFCE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)CNCCC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-](/img/structure/B12325262.png)
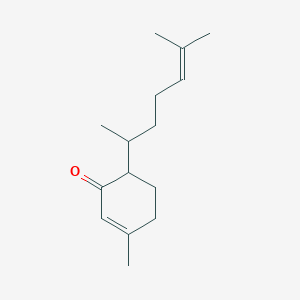
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B12325265.png)
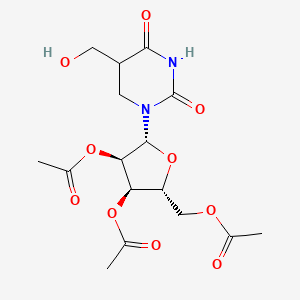
![Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12325275.png)
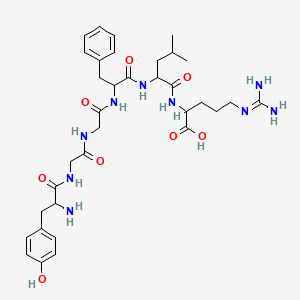

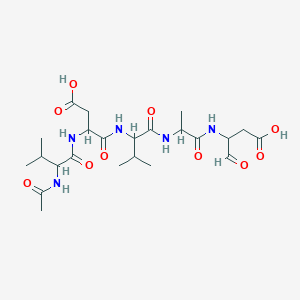
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one](/img/structure/B12325304.png)

![5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl-](/img/structure/B12325307.png)
